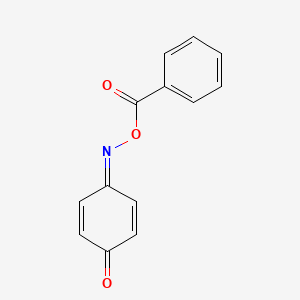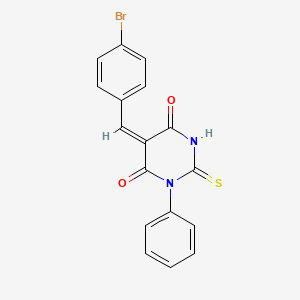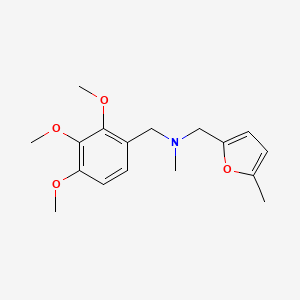![molecular formula C15H22ClNO B4957048 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine](/img/structure/B4957048.png)
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine, also known as CRF2-antagonist, is a chemical compound that has been studied for its potential therapeutic applications in various medical fields. This compound is known for its ability to bind to the corticotropin-releasing factor 2 (CRF2) receptor, which plays an important role in the regulation of stress and anxiety.
作用機序
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine acts as a CRF2 receptor antagonist, which means that it blocks the binding of corticotropin-releasing factor (CRF) to the CRF2 receptor. CRF is a neuropeptide that plays an important role in the regulation of stress and anxiety. By blocking the CRF2 receptor, this compound can reduce the level of stress and anxiety in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to reduce anxiety-like behavior and improve cognitive function. It has also been shown to reduce inflammation and oxidative stress in the brain. In addition, it has been shown to have anti-tumor effects in various types of cancer.
実験室実験の利点と制限
One of the advantages of using 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine in lab experiments is its specificity for the CRF2 receptor. This means that it can be used to study the role of the CRF2 receptor in various physiological and pathological conditions. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.
将来の方向性
There are several future directions for the study of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine. One direction is to study its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. Another direction is to study its mechanism of action in more detail, including its effects on intracellular signaling pathways and gene expression. Additionally, it would be interesting to study the potential side effects and toxicity of this compound in more detail. Finally, the development of novel CRF2 receptor antagonists with improved efficacy and safety profiles is an important future direction for this field.
合成法
The synthesis of 1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine is a complex process that involves several steps. The first step involves the reaction between 2-chloro-5-methylphenol and 3-chloropropylamine to form the intermediate product, 3-(2-chloro-5-methylphenoxy)propylamine. This intermediate product is then reacted with piperidine to form the final product, this compound.
科学的研究の応用
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine has been studied for its potential therapeutic applications in various medical fields, including psychiatry, neurology, and oncology. In psychiatry, this compound has been studied for its potential use in the treatment of anxiety disorders, depression, and post-traumatic stress disorder. In neurology, it has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In oncology, it has been studied for its potential use in the treatment of various types of cancer.
特性
IUPAC Name |
1-[3-(2-chloro-5-methylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO/c1-13-6-7-14(16)15(12-13)18-11-5-10-17-8-3-2-4-9-17/h6-7,12H,2-5,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAKAKYZBEBGKCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-chloro-N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4956968.png)



![5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4957004.png)
![3-[(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B4957009.png)
![2-[3-(4-morpholinylmethyl)benzoyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4957016.png)
![2-{[1-(3-furylmethyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4957021.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(2-methylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4957030.png)
![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperidinyl)-2-nitrophenyl]piperazine](/img/structure/B4957040.png)

![methyl 3-({[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}amino)-4-methylbenzoate](/img/structure/B4957059.png)

